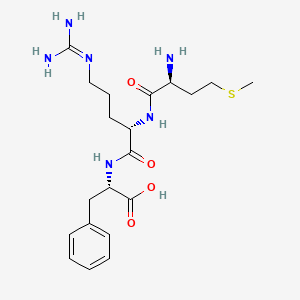
H-Met-Arg-Phe-OH
Descripción general
Descripción
“H-Met-Arg-Phe-OH” is a synthetic peptide . It has been shown to be an effective inhibitor of protein synthesis in mammalian cells . It binds to the active site of protein translation machinery, thereby inhibiting the production of proteins . It has also been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .
Synthesis Analysis
The peptide can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . It also has a high detection sensitivity and can be detected by FTIR spectroscopy, which makes it suitable for use in a variety of applications .Molecular Structure Analysis
The molecular formula of “H-Met-Arg-Phe-OH” is C23H37N7O5S . It has an average mass of 523.649 Da and a monoisotopic mass of 523.257690 Da .Chemical Reactions Analysis
The peptide is stable in aqueous solution and resistant to proteolytic degradation . It also has a high detection sensitivity and can be detected by FTIR spectroscopy, which makes it suitable for use in a variety of applications .Physical And Chemical Properties Analysis
The molecular formula of “H-Met-Arg-Phe-OH” is C23H37N7O5S . It has an average mass of 523.649 Da and a monoisotopic mass of 523.257690 Da .Aplicaciones Científicas De Investigación
Enkephalin Precursor Studies
Huang et al. (1979) identified a hexapeptide named pro-methionine-enkephalin from porcine hypothalami, which potentially serves as a precursor to [Met]enkephalin in the brain. This finding suggests an alternative pathway for enkephalin production in the brain, differing from the commonly postulated ones, indicating the peptide's role in neurochemical processes (Huang et al., 1979).
Molecular Dynamics and Conformational Studies
Bleich et al. (1976) conducted nuclear magnetic resonance studies on the conformational dynamics of methionine-enkephalin, offering insights into the molecular behavior of this peptide. Their research contributes to a deeper understanding of its pharmacological action as a ligand for mammalian opiate receptors (Bleich et al., 1976).
Oxidation and Stability Analysis
Nukuna et al. (2004) explored the oxidation of cytochrome c, identifying specific amino acid residues, including methionine, that are susceptible to oxidation. This research provides valuable information on the peptide's stability and reactivity under oxidative conditions (Nukuna et al., 2004).
Reaction with Reactive Oxygen Species
Trouillas et al. (2011) examined the •OH radical addition process on amino acids including methionine, contributing to the understanding of peptide oxidation processes. This research is relevant for understanding oxidative stress and its implications on peptides like H-Met-Arg-Phe-OH (Trouillas et al., 2011).
Peptide Synthesis and Modification
Yamashiro (2009) demonstrated a method for reducing methionine sulfoxide in peptide synthesis, showcasing techniques for manipulating and preserving the integrity of peptides like H-Met-Arg-Phe-OH during synthetic processes (Yamashiro, 2009).
Interaction Studies with Other Molecules
Kubota et al. (1980) synthesized Met- and Leu-enkephalin analogs, providing insights into the interaction of peptides with other molecules, which can be extrapolated to understand how H-Met-Arg-Phe-OH might behave in various biochemical contexts (Kubota et al., 1980).
Structural Analysis in Drug Design
Nienaber et al. (1996) conducted a study on the structural understanding of ligand affinity using thrombin-directed peptides, contributing to the broader understanding of how peptides like H-Met-Arg-Phe-OH can be utilized in drug design and molecular interaction studies (Nienaber et al., 1996).
Direcciones Futuras
The Phe-Phe motif, a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Molecules based on the Phe-Phe motif hold substantial promise for the creation of the next generation nanomedicines .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHKUFUDCPZDW-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678813 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-Arg-Phe-OH | |
CAS RN |
67368-25-6 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



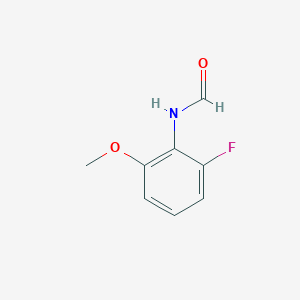
![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)
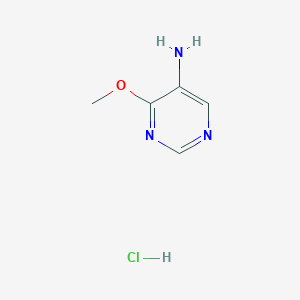
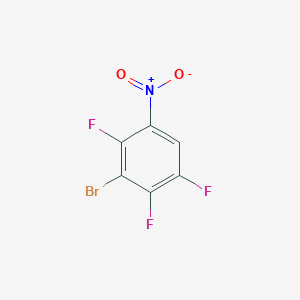
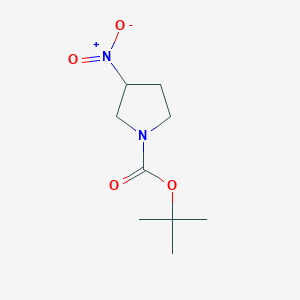
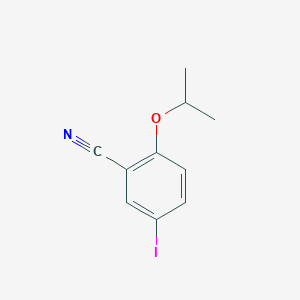
![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
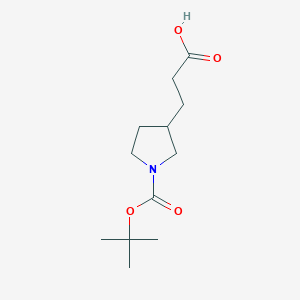
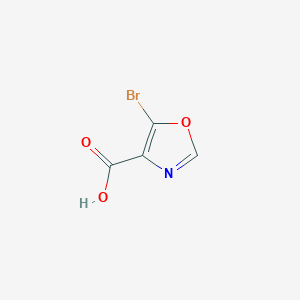
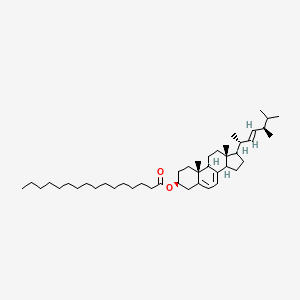
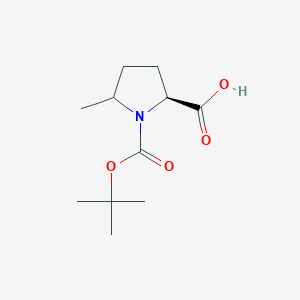
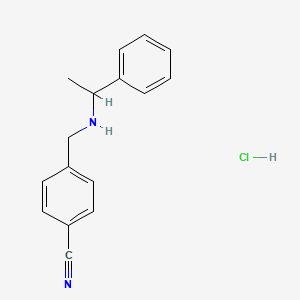
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)